3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is a quintessential example, featuring two distinct heterocyclic rings: pyridine (B92270) and 1,2,4-oxadiazole (B8745197).
Pyridine : This is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. The nitrogen atom imparts unique properties, such as basicity and the ability to form hydrogen bonds, making it a common feature in both natural products and synthetic drugs. nih.govpharmaguideline.com
1,2,4-Oxadiazole : This is a five-membered aromatic ring with one oxygen and two nitrogen atoms. Its planarity, stability, and capacity to act as a bioisostere for other chemical groups make it a valuable building block in drug design. nih.govresearchgate.net
The synthesis of such disubstituted oxadiazoles (B1248032) often involves the reaction of amidoximes with carboxylic acids or their derivatives, a process that has seen significant methodological advancements to improve efficiency and yield under milder conditions. nih.govmdpi.com The specific arrangement in this compound, linking these two important heterocyclic systems, creates a novel chemical entity with potential for unique biological interactions.
Significance of 1,2,4-Oxadiazole and Pyridine Moieties in Chemical Biology
Both the pyridine and 1,2,4-oxadiazole rings are considered "privileged structures" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of bioactive compounds.
The pyridine ring is an isostere of benzene (B151609) and is found in over 7,000 drug molecules. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological receptors like enzymes and proteins. nih.gov This property, combined with its polarity and solubility, allows for the fine-tuning of a drug candidate's pharmacokinetic profile. nih.gov Notable drugs containing a pyridine ring include isoniazid (B1672263) (an antitubercular agent) and imatinib (B729) (a kinase inhibitor). nih.gov
The 1,2,4-oxadiazole ring has gained considerable attention for its role as a bioisostere of ester and amide groups. researchgate.netnih.govlifechemicals.com Bioisosteric replacement is a strategy used to modify a lead compound by swapping a functional group with another that has similar physical or chemical properties, often to improve metabolic stability or potency. researchgate.net The 1,2,4-oxadiazole ring is resistant to hydrolysis by esterase enzymes, making it a stable substitute for more labile ester functionalities. mdpi.comnih.gov This heterocycle is a component of numerous compounds investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net
Overview of Research Trajectories for Analogous Structures
Research into structures analogous to this compound has largely been driven by the search for novel therapeutic agents, particularly those targeting the central nervous system. A significant area of investigation for compounds combining pyridine and oxadiazole moieties is their activity as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org
nAChRs are important targets for conditions like cognitive disorders and inflammation. acs.orgnih.gov The pyridine ring in compounds like nicotine (B1678760) itself is known to be a key pharmacophoric element, with its nitrogen atom acting as a crucial hydrogen bond acceptor at the receptor binding site. nih.gov Research has focused on designing novel agonists and modulators of specific nAChR subtypes, such as the α7 receptor. acs.orgnih.gov
Studies have explored how modifying the substituents on the pyridine and oxadiazole rings affects potency and selectivity. For instance, the replacement of one chemical group with another (bioisosteric replacement) is a common strategy. Research has shown that replacing a central 1,2,4-oxadiazole ring with its regioisomer, 1,3,4-oxadiazole (B1194373), can alter properties like polarity and metabolic stability, though sometimes at the cost of reduced binding affinity. rsc.org
The primary research trajectory for these analogous structures is to establish a clear structure-activity relationship (SAR). By synthesizing series of related compounds and evaluating their biological activity, chemists aim to identify which structural features are essential for desired effects. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is exemplified by the investigation of compounds targeting nAChRs. One study on nematicides found that 1,2,4-oxadiazole derivatives could affect the acetylcholine receptors in nematodes, highlighting the broad potential of this chemical scaffold. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPXFMBPDVRIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249431 | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31827-43-7 | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31827-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization Studies
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,2,4-oxadiazole-pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of related pyridine-oxadiazole compounds, aromatic proton signals are typically observed in the range of 6.80–8.40 ppm. nih.gov Protons on the pyridine (B92270) ring often show distinct signals; for instance, a proton in proximity to the nitrogen atom can be significantly deshielded, appearing as a doublet around 8.15 ppm. acs.org
For the ¹³C NMR spectra of 1,2,4-oxadiazole (B8745197) derivatives, the carbon atoms within the oxadiazole ring are characteristically deshielded. The carbons positioned between the oxygen and nitrogen atoms can resonate in the range of 158.73–165.95 ppm. acs.org Specifically for 3,5-disubstituted-1,2,4-oxadiazoles, the C-3 and C-5 carbons appear at distinct chemical shifts, often around 168-169 ppm and 173 ppm, respectively. st-andrews.ac.uk
Below is a table summarizing typical chemical shifts observed for the core structural motifs in similar 1,2,4-oxadiazole-pyridine compounds.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Pyridine Ring Protons | 6.80 - 8.60 |
| ¹H | Cyclopropyl (B3062369) Protons | 0.80 - 2.50 |
| ¹³C | Pyridine Ring Carbons | 120.0 - 157.0 |
| ¹³C | Oxadiazole Ring (C3) | ~168.4 - 169.1 |
| ¹³C | Oxadiazole Ring (C5) | ~173.0 - 173.5 |
| ¹³C | Cyclopropyl Carbons | 5.0 - 20.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for verifying the molecular formula of novel derivatives. acs.org For 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine, the expected molecular weight is 187.20 g/mol , corresponding to the empirical formula C₁₀H₉N₃O. sigmaaldrich.com HRMS analysis of related pyridine-oxadiazole compounds consistently shows that the observed molecular masses closely match the calculated values, confirming the successful synthesis of the target structures. acs.orgresearchgate.net
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| InChI Key | PLPXFMBPDVRIJG-UHFFFAOYSA-N |
Infrared (IR) and Other Vibrational Spectroscopic Techniques
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of 1,2,4-oxadiazole-pyridine derivatives, FTIR analysis is routinely employed. nih.gov The spectra typically indicate the presence of the C=N functional group within the oxadiazole and pyridine rings, with characteristic absorption bands appearing in the region of 1544–1617 cm⁻¹. nih.gov Vibrational modes corresponding to C-H bonds in the aromatic rings and the cyclopropyl group are also observed.
X-ray Crystallography of 1,2,4-Oxadiazole-Pyridine Derivatives
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
Studies on various 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives containing pyridine rings have revealed common structural features. These compounds often crystallize in centrosymmetric arrangements, with common crystal systems including monoclinic and orthorhombic. acs.orgresearchgate.net For example, a meta-methyl-substituted pyridine-based 1,3,4-oxadiazole derivative was found to crystallize in the orthorhombic system with the space group Pbca. acs.org The conformation of these molecules often features a degree of planarity between the pyridine and oxadiazole rings, which allows for electronic conjugation. researchgate.net However, significant twist angles between the planes of the rings can also occur. scirp.org
The crystal packing of 1,2,4-oxadiazole-pyridine derivatives is governed by a variety of noncovalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular forces. nih.gov
π-π Stacking: A predominant interaction in these structures is π-π stacking between the aromatic pyridine and oxadiazole rings of adjacent molecules. mdpi.comrsc.org These interactions can be of a "head-to-tail" or "head-to-head" nature and are a major stabilizing force in the crystal lattice. nih.gov
Hydrogen Bonding: While the parent structure lacks classic hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are vital in stabilizing the crystal packing. rsc.org These interactions involve hydrogen atoms from the pyridine or cyclopropyl groups acting as donors and the nitrogen or oxygen atoms of the oxadiazole ring acting as acceptors. rsc.orgrsc.org
Polymorphism and Solid-State Forms of 1,2,4-Oxadiazole Derivatives
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. A study on the closely related compound, 3-cyclopropyl-5-(3-methyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, revealed the existence of two distinct polymorphic forms. nih.gov
These polymorphs, one monoclinic and one orthorhombic, were obtained from different crystallization solvents and conditions. nih.gov The two forms differ in their molecular conformations and crystal packing arrangements. The orthorhombic polymorph, crystallized slowly, was found to contain a lower energy conformer and had a more stable crystal lattice. nih.gov This demonstrates that the solid-state form of 1,2,4-oxadiazole derivatives can be influenced by processing conditions, leading to different physical properties. The primary stabilizing interactions in both polymorphs were identified as stacking interactions, which organized the molecules into columns within the crystals. nih.gov
Identification and Characterization of Crystalline Polymorphs
Detailed searches of scientific literature and chemical databases did not yield specific information on the crystalline polymorphs of this compound. While research has been conducted on compounds with similar structural motifs, such as 3-cyclopropyl-5-(3-methyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole and 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, which have been shown to exhibit polymorphism, no such data is publicly available for the specific compound . Studies on these related substances have identified various polymorphic forms, including monoclinic, orthorhombic, and triclinic systems, which were characterized using techniques like X-ray diffraction. However, these findings are not directly applicable to this compound.
Due to the lack of available data, a table of spectroscopic and structural characterization for different polymorphs of this compound cannot be provided.
Crystallization Conditions and Control of Polymorphic Forms
Consistent with the absence of information on its crystalline polymorphs, there is no available scientific literature detailing the specific crystallization conditions required to control and produce different polymorphic forms of this compound. For related compounds, crystallization from solvents such as isopropanol (B130326) and isoamyl alcohol has been reported to yield different polymorphs. The rate of crystallization and the choice of solvent are often critical factors in controlling which polymorphic form is produced. However, without specific experimental data for this compound, any discussion of its crystallization conditions would be speculative.
Therefore, a data table outlining the crystallization conditions for producing specific polymorphic forms of this compound cannot be generated.
Computational and Theoretical Chemistry
Quantum Chemical Calculations (e.g., DFT, Conformer Analysis, Lattice Energy)
Quantum chemical calculations are instrumental in elucidating the structural and electronic properties of "3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine". Density Functional Theory (DFT) is a commonly employed method for these investigations.
Lattice Energy: While specific lattice energy calculations for this compound are not readily available, theoretical studies on similar heterocyclic compounds often involve the analysis of intermolecular interactions that dictate crystal packing. These interactions can include π-π stacking between the aromatic rings and various hydrogen bonds. nih.gov For "this compound," the arrangement of molecules in the solid state would be governed by a balance of these forces to achieve the most stable crystal lattice.
Table 1: Representative Quantum Chemical Calculation Parameters for Analogous Pyridyl-Oxadiazole Systems
| Parameter | Method | Basis Set | Finding |
|---|---|---|---|
| Rotational Barrier | DFT (B3LYP) | 6-31G(d,p) | Provides insights into the energy barriers for the rotation of the pyridine (B92270) ring relative to the oxadiazole ring. nih.gov |
| Rotational Barrier | MP2 | 6-31G(d,p) | Often predicts slightly lower barrier heights compared to DFT for similar compounds. nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of "this compound" over time, providing a deeper understanding of its conformational flexibility. Such simulations on related 1,2,4-oxadiazole (B8745197) derivatives have been used to confirm the stability of ligand-protein complexes. mdpi.comnih.gov
An MD simulation for "this compound" would likely show that the molecule maintains a relatively rigid structure, with the main sources of flexibility being the rotation around the bond linking the pyridine and oxadiazole rings and the movement of the cyclopropyl (B3062369) group. The simulation would also reveal the conformational states that are most accessible at physiological temperatures, which is critical for understanding its interaction with biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to screen for potential drug candidates. researchgate.net For "this compound," docking studies would be essential to identify potential biological targets and to understand the molecular basis of its activity.
In studies of other 1,2,4-oxadiazole derivatives, docking has revealed key interactions with the active sites of enzymes. nih.govtandfonline.com These interactions often involve:
Hydrogen bonding: The nitrogen atoms in the pyridine and oxadiazole rings can act as hydrogen bond acceptors.
π-π stacking: The aromatic pyridine and oxadiazole rings can engage in stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov
Hydrophobic interactions: The cyclopropyl group can form favorable hydrophobic interactions with nonpolar pockets in the binding site.
Table 2: Potential Intermolecular Interactions in Molecular Docking Studies
| Interaction Type | Molecular Feature | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bonding | Pyridine and Oxadiazole Nitrogens | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Pyridine and Oxadiazole Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their biological activity. nih.govresearchgate.net
A QSAR study on a series of analogs of "this compound" would involve generating various molecular descriptors (e.g., electronic, steric, and hydrophobic) and correlating them with their measured biological activity. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. These models often highlight the importance of specific substitutions on the aromatic rings for enhancing activity. nih.gov
Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals)
The electronic structure of "this compound" determines its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net For "this compound," the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine and oxadiazole rings, indicating these are sites susceptible to electrophilic attack and are also the primary hydrogen bond accepting regions. The hydrogen atoms on the rings would exhibit positive potential (blue regions).
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy and distribution of these orbitals are crucial for understanding the chemical reactivity of a molecule. acs.orgyoutube.com
HOMO: The HOMO represents the ability to donate electrons. For "this compound," the HOMO is expected to be distributed over the electron-rich pyridine and oxadiazole rings.
LUMO: The LUMO represents the ability to accept electrons. The LUMO is also likely to be located on the aromatic rings.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Theoretical studies on similar pyridyl-oxadiazole compounds have shown good correlation between the calculated HOMO-LUMO gap and experimental spectroscopic data. nih.gov
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Implication |
|---|---|---|
| Molecular Electrostatic Potential | Negative potential on N atoms | Sites for electrophilic attack and H-bonding |
| Positive potential on H atoms | Sites for nucleophilic interaction | |
| Frontier Orbitals | HOMO on aromatic rings | Region of electron donation |
| LUMO on aromatic rings | Region of electron acceptance |
| HOMO-LUMO Gap | Moderate to large | Indicates good chemical stability |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Cyclopropyl (B3062369) Moiety on Biological Activity and Pharmacophore Properties
The cyclopropyl group is a frequently utilized structural motif in modern drug discovery, valued for its unique electronic and steric properties that can profoundly influence a molecule's pharmacological profile. iris-biotech.denih.gov Its incorporation into drug candidates is a strategic decision aimed at addressing potential roadblocks in development, such as metabolic instability or low potency. nih.gov
The cyclopropyl ring's impact stems from several key features: the coplanarity of its three carbon atoms, its relatively short C-C bonds (1.51 Å) which have enhanced π-character, and C-H bonds that are shorter and stronger than those in other alkanes. nih.gov When appended to the 1,2,4-oxadiazole (B8745197) ring, this moiety can serve either as a key part of the pharmacophore or as a "decoration" to fine-tune the compound's performance. iris-biotech.de
Influence on Biological Activity and Physicochemical Properties:
Enhanced Potency: The rigid, three-membered ring introduces a significant conformational constraint. iris-biotech.de This rigidity can help to favorably position other parts of the molecule within a target's binding pocket, potentially leading to a more entropically favorable binding event and thus, enhanced potency. iris-biotech.denih.gov
Metabolic Stability: A primary advantage of the cyclopropyl group is its ability to increase metabolic stability. iris-biotech.denih.gov For instance, replacing metabolically vulnerable groups, such as an N-ethyl group that is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can block these metabolic pathways. iris-biotech.de Its inherent rigidity and strong C-H bonds also contribute to resistance against proteolytic degradation. iris-biotech.deresearchgate.net
Modulation of Lipophilicity: The cyclopropyl group can be used to optimize a compound's lipophilicity. It is less lipophilic (clogP ~1.2) than an isopropyl (clogP ~1.5) or a phenyl (clogP ~2.0) group, making it a useful replacement to reduce excessive lipophilicity, which can be detrimental to pharmacokinetic properties. iris-biotech.de
Pharmacophore Properties: The cyclopropyl fragment often functions as a rigid linker or as a bioisostere for an alkene, locking in a specific conformation that might be crucial for target engagement. scientificupdate.com This is particularly useful in SAR studies for fixing the geometry of otherwise flexible chains. iris-biotech.de
| Property | Impact of Cyclopropyl Group | Underlying Rationale | References |
|---|---|---|---|
| Potency | Often increases | Introduces conformational rigidity, leading to entropically favored binding. | iris-biotech.denih.gov |
| Metabolic Stability | Increases | Blocks sites of metabolism (e.g., CYP450 oxidation) and resists proteolytic cleavage. | iris-biotech.denih.gov |
| Lipophilicity | Reduces (vs. isopropyl, phenyl) | Lower clogP value compared to larger or more flexible alkyl/aryl groups. | iris-biotech.de |
| Target Binding | Acts as a rigid scaffold/linker | Fixes the orientation of adjacent pharmacophoric groups. | iris-biotech.descientificupdate.com |
| Permeability | May increase brain permeability | Alters overall physicochemical properties to favor passage across the blood-brain barrier. | nih.gov |
| Efflux | May reduce P-glycoprotein efflux | Can alter the drug's pKa and interaction with efflux pumps. | nih.gov |
Role of Pyridine (B92270) Substitutions in Modulating Activity
The pyridine ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the entire ring system. Modifying the pyridine ring of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine with various substituents is a key strategy for modulating biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
SAR studies on diverse classes of pyridine derivatives have established general principles regarding the influence of substituents. nih.govmdpi.com The position, size, and electronic nature of a substituent can dramatically alter a compound's interaction with its biological target.
General SAR Trends for Pyridine Derivatives:
Electron-Donating and Hydrogen-Bonding Groups: The introduction of groups capable of hydrogen bonding or donating electron density, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups, has been shown to enhance the antiproliferative activity of various pyridine-containing compounds. nih.govresearchgate.netmdpi.com The specific position of these groups is often critical for optimal activity. mdpi.com
Electron-Withdrawing and Bulky Groups: Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to a decrease in biological activity. nih.govresearchgate.net However, this is highly context-dependent, as halogen substituents are often used to improve metabolic stability or modulate binding affinity through halogen bonding. For example, in some oxadiazole series, fluorine or bromine substitution on an adjacent aromatic ring retained or improved activity. nih.gov
Heterocyclic and Aromatic Rings: The inclusion of other ring systems, such as oxazoles or pyrimidines, attached to the pyridine core can also enhance antiproliferative effects, suggesting that extending the molecule to probe additional binding pockets can be a fruitful strategy. mdpi.com
In the context of oxadiazole-containing molecules, the nature of the pyridine ring and its substituents is critical. One study found that a pyridine derivative of an oxadiazole was inactive against S. aureus, whereas other heterocyclic derivatives showed modest activity, underscoring the sensitivity of the SAR to this part of the molecule. nih.gov Previous work has also demonstrated that pyridine-linked 1,2,4-oxadiazole derivatives can possess significant insecticidal and fungicidal activities. mdpi.com
| Substituent Type | Example Groups | Potential Impact on Activity | Rationale | References |
|---|---|---|---|---|
| H-bond donors/acceptors | -OH, -NH2, -OMe | May increase potency | Forms additional interactions with the target protein's active site. | nih.govresearchgate.netmdpi.com |
| Small Alkyl Groups | -CH3 | Variable; can increase or decrease | Can fill small hydrophobic pockets or cause steric clashes. | researchgate.net |
| Halogens | -F, -Cl, -Br | Variable; context-dependent | Can modulate electronics, improve metabolic stability, or introduce steric hindrance. | nih.govnih.gov |
| Bulky Groups | Large alkyls, Phenyl | Often decreases activity | May cause steric clashes, preventing optimal binding. | nih.gov |
| Carboxylic Esters | -COOEt | Variable; cell-line dependent | Can act as a hydrogen bond acceptor and influence solubility. | mdpi.com |
Bioisosteric Replacements and Their Effects on Target Engagement
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a powerful tool in drug design. It is used to improve potency, selectivity, and pharmacokinetic properties while retaining the primary mode of biological action. For this compound, bioisosteric replacements can be considered for each of its three key components: the pyridine ring, the 1,2,4-oxadiazole core, and the cyclopropyl moiety.
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is itself often employed as a bioisostere for amide or ester functionalities. nih.gov Its key advantage is its high resistance to hydrolytic cleavage by metabolic enzymes like esterases and amidases, which can significantly improve a compound's metabolic stability and oral bioavailability. nih.govresearchgate.net
Conversely, the 1,2,4-oxadiazole ring can be replaced by other five-membered heterocycles to fine-tune properties. A notable example is its replacement with the regioisomeric 1,3,4-oxadiazole (B1194373). This switch can lead to increased polarity, reduced metabolic degradation, and lower interaction with the hERG channel. rsc.org However, such a replacement can also alter the geometry and electronic distribution sufficiently to impact target binding. In one study on CB2 receptor ligands, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold decrease in binding affinity, demonstrating the sensitivity of target engagement to the specific arrangement of heteroatoms. rsc.org
Cyclopropyl Moiety: The cyclopropyl group is often used as a bioisostere for other small alkyl groups or unsaturated fragments. scientificupdate.com
vs. Isopropyl/gem-dimethyl: It can replace an isopropyl or gem-dimethyl group to introduce conformational rigidity.
vs. Alkene: It serves as a stable, saturated replacement for a carbon-carbon double bond, maintaining a similar rigid geometry without the potential for unwanted reactivity or E/Z isomerization. scientificupdate.com
vs. Phenyl: It can serve as a much less lipophilic replacement for a phenyl ring when only the steric bulk and positioning function of the ring are required. iris-biotech.de
Pyridine Ring: The pyridine ring can be replaced by other aromatic or heteroaromatic systems to modulate binding interactions, pKa, and solubility. Potential replacements include phenyl, pyrimidine (B1678525), pyrazole, or thiazole (B1198619) rings. The choice of replacement has significant consequences for target engagement. For instance, replacing a pyrimidine nitrogen with a C-H group to form a pyridine can eliminate a critical hydrogen bond accepting site, potentially abolishing activity. nih.gov
| Original Moiety | Potential Bioisostere | Potential Advantages | Potential Disadvantages | References |
|---|---|---|---|---|
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Increased polarity, reduced hERG interaction, altered metabolic profile. | May reduce binding affinity due to altered geometry and electronics. | rsc.org |
| 1,2,4-Oxadiazole | Thiadiazole | Different electronic properties and hydrogen bonding capacity. | Significant change in physicochemical properties. | nih.gov |
| Cyclopropyl | Alkene | Similar rigid geometry. | Less metabolically stable, potential for E/Z isomerism. | scientificupdate.com |
| Cyclopropyl | Isopropyl | Fills a similar space. | Increased flexibility and lipophilicity. | iris-biotech.de |
| Pyridine | Phenyl | Removes H-bond acceptor, increases lipophilicity. | Loss of key polar interaction, altered solubility. | nih.gov |
| Pyridine | Pyrimidine | Introduces an additional H-bond acceptor. | Altered pKa and electronic distribution. | nih.gov |
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design involves the use of structural information and established SAR principles to create molecules with improved therapeutic properties. nih.gov For a molecule like this compound, several strategies can be employed to enhance its potency and selectivity for a given biological target.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD can be a powerful approach. This involves:
Exploring Binding Pockets: Using computational docking, medicinal chemists can visualize how the compound fits into the active site. This allows for the design of new analogs with substituents on the pyridine or cyclopropyl rings that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or salt bridges) with specific amino acid residues. nih.gov
Exploiting Selectivity Pockets: Often, closely related proteins (e.g., enzyme isoforms) have subtle differences in their active site architecture. A key strategy for achieving selectivity is to design compounds that exploit these differences. For instance, a substituent can be added that fits into a sub-pocket present in the desired target but absent in off-targets, thereby creating a highly selective inhibitor. nih.gov The rigid nature of the oxadiazole-cyclopropyl scaffold makes it an excellent platform for precisely orienting substituents into such pockets.
Ligand-Based Drug Design: In the absence of a target structure, ligand-based methods rely on the SAR of known active molecules.
Pharmacophore Modeling: A pharmacophore model can be built based on the common structural features required for activity. This model can then be used to guide the design of new molecules that fit the model while having improved properties. The core pyridine-oxadiazole-cyclopropyl structure would likely serve as the central scaffold in such a model.
Hybridization and Scaffolding: This strategy involves combining structural motifs from different known active compounds. For example, a "hybridization" approach was used to combine a 1H-indazole scaffold with a 1,2,4-oxadiazole ring, leading to a potent and selective MAO-B inhibitor. nih.gov Similarly, the 3-(1,2,4-oxadiazol-3-yl)pyridine (B3039431) core could be decorated with fragments known to bind to a specific target.
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. rsc.org The pyridine or cyclopropyl-oxadiazole portions could be considered as starting fragments to be elaborated upon.
Systematic SAR Exploration: A common strategy involves the systematic modification of the lead compound. For instance, a directed library of compounds could be synthesized where the substituents on the pyridine ring are varied to explore the impact of electronic and steric properties on activity. nih.gov This allows for a comprehensive mapping of the SAR landscape around the core scaffold. Introducing electron-withdrawing groups onto aromatic rings attached to the oxadiazole has been shown to be a successful strategy for increasing activity in some anticancer agents. nih.gov
| Design Strategy | Approach | Application to Lead Compound | References |
|---|---|---|---|
| Structure-Based Design | Utilize target protein crystal structure to guide modifications. | Add substituents to the pyridine ring to interact with specific amino acids in the binding site. | nih.govnih.gov |
| Selectivity Enhancement | Exploit differences between target and off-target active sites. | Design bulkier or specifically shaped substituents that fit the target but clash with off-targets. | nih.gov |
| Bioisosteric Replacement | Systematically replace functional groups to improve pharmacokinetics. | Replace the 1,2,4-oxadiazole with a 1,3,4-oxadiazole or the pyridine with a pyrimidine. | rsc.orgnih.gov |
| Hybridization | Combine pharmacophoric elements from different active molecules. | Attach known binding fragments for a specific target to the pyridine ring. | nih.gov |
| Systematic Modification | Create a library of analogs with diverse substituents. | Synthesize a series with various electron-donating and electron-withdrawing groups on the pyridine ring. | nih.govnih.gov |
Biological Activities and Mechanistic Insights
General Biological Activity Profiles of 1,2,4-Oxadiazole-Pyridine Scaffolds
The unique chemical architecture of 1,2,4-oxadiazole-pyridine derivatives has led to the discovery of compounds with a wide array of pharmacological and agrochemical applications.
Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have demonstrated significant potential as antimicrobial and antifungal agents. nih.govresearchgate.net Studies have shown that these compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.com For instance, certain 1,2,4-oxadiazole derivatives have shown potent minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Salmonella schottmulleri, Escherichia coli, Candida albicans, and Trichophyton mentagrophytes. nih.gov
In the realm of antifungal activity, specific 1,2,4-oxadiazole derivatives have been synthesized and shown to be effective against plant pathogenic fungi. mdpi.comnih.govmdpi.comnih.gov For example, compounds containing anisic acid or cinnamic acid moieties have displayed significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com One particular derivative, compound 4f , exhibited superior activity against Exserohilum turcicum when compared to the commercial fungicide carbendazim. mdpi.com Another study highlighted a derivative, F15 , which showed excellent in vitro activity against Sclerotinia sclerotiorum with an EC50 value of 2.9 μg/mL, comparable to commercial fungicides. mdpi.comnih.gov Some 1,3,4-oxadiazole (B1194373) derivatives have also shown promising activity against Candida albicans. frontiersin.org
| Compound | Target Organism | Activity (EC50/MIC) | Reference |
|---|---|---|---|
| Compound 4f | Exserohilum turcicum | EC50: 29.14 μg/mL | mdpi.com |
| Compound 4q | Rhizoctonia solani | EC50: 38.88 μg/mL | mdpi.com |
| Compound F15 | Sclerotinia sclerotiorum | EC50: 2.9 μg/mL | mdpi.comnih.gov |
| LMM5 & LMM11 (1,3,4-oxadiazoles) | Candida albicans | MIC: 32 μg/mL | frontiersin.org |
The 1,2,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents. juniperpublishers.comnih.gov These compounds have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.gov For example, derivatives have shown remarkable cytotoxicity against gastric (SGC-7901), breast (MCF-7, MDA-MB-231), lung (A549, NCI-H661), and liver (HepG2) cancer cells. nih.gov
Several studies have highlighted the potency of these compounds. For instance, 1,2,4-oxadiazole-sulfonamide derivatives were found to be potent against the HCT-116 cancer cell line. juniperpublishers.com In another study, 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines showed significant anticancer activity, with one compound exhibiting an IC50 of 0.11±0.051 µM against the A-549 cell line. juniperpublishers.com Furthermore, 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) have demonstrated promising anticancer activity against breast, lung, and prostate cancer cell lines. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole-sulfonamide derivative (Compound 3) | HCT-116 | 6.0 ± 3 µM | juniperpublishers.com |
| 1,2,4-Oxadiazole linked 1,2,4-thiadiazole-pyrimidine (Compound 5) | A-549 | 0.11±0.051 µM | juniperpublishers.com |
| 1,2,4-Oxadiazole linked 5-fluorouracil (Compound 7a) | A549 | 0.18 ± 0.019 µM | nih.gov |
| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | MCF-7 | 0.68±0.03 µM | juniperpublishers.com |
Derivatives of 1,2,4-oxadiazole have also been investigated for their anti-inflammatory properties. mdpi.com Research has shown that these compounds can modulate inflammatory pathways. For instance, a series of compounds with a 1,2,4-oxadiazole core were synthesized and evaluated for their ability to inhibit the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. nih.gov One compound, in particular, demonstrated significant anti-inflammatory effects by inhibiting LPS-induced nitric oxide (NO) release and blocking the phosphorylation and nuclear translocation of p65, a key component of the NF-κB pathway. nih.gov The replacement of a carboxylic acid group in traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity with reduced ulcerogenic potential. mdpi.com
The 1,2,4-oxadiazole-pyridine scaffold has been successfully utilized in the development of insecticides and nematicides. jst.go.jpresearchgate.net Specifically, 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole have exhibited good insecticidal activity against various pests such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. jst.go.jpresearchgate.net Trifluoromethyl pyridine (B92270) derivatives containing a 1,3,4-oxadiazole moiety have also shown good insecticidal activity against Mythimna separata and Plutella xylostella. nih.gov
In terms of nematicidal activity, 1,2,4-oxadiazole derivatives have shown significant efficacy. nih.govnih.govmdpi.com For instance, the nematicide tioxazafen, which features a 1,2,4-oxadiazole core, is effective for controlling nematodes in various crops. nih.gov Research has demonstrated that certain novel 1,2,4-oxadiazole derivatives containing amide fragments exhibit excellent nematicidal activity against Meloidogyne incognita, with mortality rates higher than that of tioxazafen. nih.govnih.gov Another study found a derivative, compound A1 , to have potent nematicidal activity against Bursaphelenchus xylophilus with an LC50 of 2.4 μg/mL, significantly superior to avermectin. mdpi.com
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound F11 | Meloidogyne incognita | 93.2% mortality at 200 μg/mL | nih.govnih.gov |
| Compound A1 | Bursaphelenchus xylophilus | LC50: 2.4 μg/mL | mdpi.com |
| Compound C3 | Bursaphelenchus xylophilus | LC50: 37.2 μg/mL | researchgate.net |
Identification and Validation of Specific Biological Targets
To understand the mechanisms underlying the diverse biological activities of 1,2,4-oxadiazole-pyridine scaffolds, researchers have focused on identifying and validating their specific molecular targets.
Enzyme inhibition is a key mechanism through which many therapeutic and agrochemical agents exert their effects. The 1,2,4-oxadiazole-pyridine scaffold has been shown to interact with and inhibit a variety of enzymes.
Kinases (e.g., RET, SYK): Certain 1,2,4-oxadiazole derivatives have been identified as potent kinase inhibitors. For example, compounds containing phenyl and pyridine rings attached to the 1,2,4-oxadiazole core have shown significant inhibitory activity against the RET (Rearranged during Transfection) kinase, with IC50 values as low as 1.80 ± 0.01 nM. nih.gov These compounds effectively block RET signaling pathways in cancer cells. nih.gov
HDAC-1: While not explicitly detailed for HDAC-1, the broader class of 1,2,4-oxadiazole derivatives has been investigated as histone deacetylase (HDAC) inhibitors, suggesting potential for targeting specific isoforms like HDAC-1. nih.gov
Caspase-3: The activation of caspase-3, a key executioner enzyme in apoptosis, is a therapeutic strategy in cancer treatment. Studies have reported that 3-Aryl-5-aryl-1,2,4-oxadiazoles can act as novel apoptosis inducers through the activation of caspase-3. mdpi.com Molecular docking studies have helped to elucidate the interactions between these compounds and the caspase-3 active site. mdpi.com
Dihydroorotate (B8406146) Dehydrogenase: There is limited specific information in the provided context directly linking 1,2,4-oxadiazole-pyridine scaffolds to the inhibition of dihydroorotate dehydrogenase.
Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in DNA synthesis and a well-established target for cancer therapy. Several studies have shown that oxadiazole derivatives can act as inhibitors of TS. mdpi.comnih.govresearchgate.net For instance, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole have demonstrated significant TS inhibition, with IC50 values lower than the standard drug pemetrexed. mdpi.comnih.gov
| Enzyme Target | Compound Type | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| RET Kinase | 1,2,4-Oxadiazole with phenyl and pyridine rings (Compound 31) | 1.80 ± 0.01 nM | nih.gov |
| Thymidylate Synthase | 1,2,3-Triazole and 1,3,4-Oxadiazole hybrid (Compound 12) | 2.52 µM | mdpi.comnih.gov |
| Succinate (B1194679) Dehydrogenase | 1,2,4-Oxadiazole with amide fragment (Compound F15) | 12.5 μg/mL | nih.govnih.gov |
Receptor Modulation (e.g., mGluR2, CB2 Receptors, Muscarinic Receptors)
The 1,2,4-oxadiazole moiety is a recognized pharmacophore that has been incorporated into ligands targeting a variety of receptors. While specific modulation data for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is not extensively detailed in publicly available research, the activities of structurally related compounds provide significant insights into its potential receptor interactions.
Muscarinic Receptors: Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their affinity and functional activity at muscarinic cholinergic receptors. For instance, a series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines demonstrated a range of activities from agonism to antagonism. nih.gov In this series, compounds with unbranched alkyl substituents acted as agonists, while those with branched or cyclic groups, which would be analogous to the cyclopropyl (B3062369) group in this compound, tended to be antagonists. nih.gov Conversely, another study noted that 3-(5-alkyl-1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine analogues generally exhibited very low affinity for central muscarinic receptors and functioned as weak antagonists. nih.gov This suggests that the precise arrangement and substitution on both the pyridine and oxadiazole rings are critical determinants of muscarinic receptor activity.
Metabotropic Glutamate (B1630785) Receptors (mGluRs): The 1,2,4-oxadiazole scaffold is also present in modulators of mGluRs. Research into new derivatives has identified compounds with positive allosteric modulator (PAM) activity at the mGlu4 receptor. nih.gov A selectivity screening of these compounds revealed they were inactive at mGlu1, mGlu2, and mGlu5 receptors but did modulate mGlu7 and mGlu8 receptors, classifying them as group III-preferring mGlu receptor agents. nih.gov This indicates that while some 1,2,4-oxadiazole derivatives show selectivity for group III mGlu receptors, specific modulation of mGluR2 by compounds of this class has not been a primary finding in the reviewed studies.
Cannabinoid Receptors (CB2): The cannabinoid CB2 receptor is another target for which 1,2,4-oxadiazole-containing compounds could be investigated, although direct evidence for this compound is scarce. However, the field has seen the development of potent and selective CB2 agonists for pain models, such as A-836339, which features a cyclopropane (B1198618) ring, highlighting the utility of this motif in designing receptor modulators. nih.govresearchgate.net Furthermore, other heterocyclic compounds have been identified as CB2 inverse agonists, which can modulate immune cell motility. nih.gov Given the structural diversity of ligands that can interact with CB2, the potential for a cyclopropyl-oxadiazole-pyridine compound to modulate this receptor warrants further investigation.
Elucidation of Molecular Mechanisms of Action
Binding Modes and Interaction Analysis
Understanding the molecular interactions between a ligand and its receptor is fundamental to elucidating its mechanism of action. This is often achieved through computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies, as well as experimental structural biology.
For the 1,2,4-oxadiazole class of compounds, molecular docking studies have been employed to predict binding orientations within the active sites of various protein targets. For example, docking studies of 1,2,4-oxadiazole derivatives with the enzyme caspase-3, a key player in apoptosis, suggested that hydrogen bonding is a critical factor for their activity. mdpi.com In another study, docking of 1,2,4-oxadiazole-1,3,4-oxadiazole fused derivatives into the EGFR protein binding site was performed to identify strong tubulin binding agents. researchgate.net
Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cytokine Regulation)
The binding of a compound to its molecular target initiates a cascade of downstream cellular events. The 1,2,4-oxadiazole scaffold has been prominently featured in compounds designed to induce apoptosis, a form of programmed cell death critical for eliminating cancerous cells.
Apoptosis Induction: The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as a new series of apoptosis inducers has spurred significant research in this area. nih.gov These compounds can trigger apoptosis through various mechanisms. Mechanistic studies have shown that certain compounds can induce apoptosis via the intrinsic mitochondrial pathway. nih.gov This pathway involves the upregulation of pro-apoptotic proteins like Bax and p53, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3. nih.govnih.gov The activation of caspase-3 is a central event in apoptosis, and several 1,2,4-oxadiazole derivatives have been identified as potent caspase-3 activators. mdpi.com Some compounds have also been shown to trigger apoptosis through both intrinsic and extrinsic pathways. researchgate.net
The table below summarizes the effects of representative heterocyclic compounds on key apoptotic proteins.
| Compound Class | Cell Line(s) | Upregulated Proteins | Downregulated Proteins | Apoptotic Pathway |
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7, A549 | BAX, Caspase-3 | Bcl-2 | Intrinsic |
| ATP Analog (3'Me-ATP) | HeP2, SiHa | p53, Caspase-9, Caspase-3 | Bcl-2, Bcl-xL | Intrinsic |
| (2,6-Dimethylphenyl)arsonic Acid | Leukemia/Lymphoma | Caspase-9, Caspase-3 | XIAP | Intrinsic |
This table presents data for compounds studied for their apoptosis-inducing effects to illustrate the pathways commonly investigated for novel chemical entities.
Cytokine Regulation: Information regarding the specific modulation of cytokine regulation by this compound is not prominently featured in the available literature. However, given that receptors like CB2 are highly expressed on immune cells and play a role in modulating immune responses, it is plausible that ligands targeting such receptors could influence cytokine production.
In Vitro and Preclinical Research Methodologies
Cell-Based Assays for Activity Evaluation
A variety of cell-based assays are essential for determining the biological activity of novel compounds. These assays use living cells to measure responses such as cytotoxicity, proliferation, and the activation of specific signaling pathways.
For evaluating the anticancer potential of 1,2,4-oxadiazole derivatives, cell viability and proliferation assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines. nih.gov In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, providing a quantitative measure of cell viability. nih.gov Numerous studies have used panels of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HT-29 (colon), and PC-3 (prostate), to determine the antiproliferative potency and selectivity of new 1,2,4-oxadiazole compounds. nih.govresearchgate.netnih.gov
To investigate the mechanism of cell death, apoptosis-specific assays are employed. These can include measuring the activation of key apoptotic enzymes like caspases. mdpi.com For example, caspase-3 activity assays can quantify the activation of this executioner caspase, confirming that cell death is occurring via apoptosis. mdpi.com
The table below lists common cell-based assays used in the evaluation of compounds from the 1,2,4-oxadiazole class.
| Assay Type | Purpose | Example Cell Lines | Measured Endpoint |
| MTT Assay | To measure cell viability and cytotoxicity | MCF-7, A375, HT-29, K562, HepG2 | Reduction of MTT to formazan |
| Caspase Activity Assay | To quantify the activation of specific caspases (e.g., Caspase-3, -9) | HeP2, SiHa | Cleavage of a fluorogenic or colorimetric substrate |
| Western Blot Analysis | To detect changes in protein expression levels | HeP2, Leukemia cells | Levels of apoptotic proteins (e.g., Bcl-2, Bax, p53) |
Biochemical Assays for Target Engagement
Biochemical assays are crucial for confirming direct interaction between a compound and its molecular target and for quantifying the affinity and kinetics of this binding. These assays typically use purified proteins or membrane preparations.
Radioligand binding assays are a classic method used to determine the affinity of a compound for a receptor. For instance, in the study of muscarinic receptor modulators, the binding affinity of new 1,2,4-oxadiazole derivatives was tested using radioligands like [3H]oxotremorine-M and [3H]QNB. nih.gov This type of assay measures the ability of the test compound to displace the radiolabeled ligand from the receptor, from which the inhibition constant (Ki) can be calculated.
For G-protein coupled receptors (GPCRs), such as cannabinoid or metabotropic glutamate receptors, [35S]GTPγS binding assays are frequently used to measure the functional consequence of ligand binding. This assay quantifies the activation of G-proteins by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to receptor-G-protein complexes. A compound's ability to stimulate or inhibit this binding determines whether it is an agonist or an inverse agonist/antagonist, respectively. nih.gov
These biochemical assays provide quantitative data on target engagement that is essential for understanding structure-activity relationships and for optimizing lead compounds during the drug discovery process.
In Vivo Efficacy Studies in Disease Models (Methodologies only)
Extensive searches of scientific literature and databases did not yield any specific in vivo efficacy studies for the compound This compound . Consequently, there are no available methodologies from disease models to report for this particular chemical entity.
While in vivo studies have been conducted on other compounds containing the 1,2,4-oxadiazole or pyridine scaffold, the strict focus of this article on "this compound" precludes the inclusion of methodologies from studies on structurally related but distinct molecules. The absence of specific in vivo data for the title compound means that no data tables or detailed research findings regarding its efficacy in disease models can be provided at this time.
Future Perspectives and Research Directions
Advancements in Synthetic Methodologies for Complex Analogs
The future development of therapeutic agents based on the 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine scaffold will heavily rely on the advancement of synthetic methodologies to create a diverse library of complex analogs. While classical methods for the synthesis of 1,2,4-oxadiazoles, such as the 1,3-dipolar cycloaddition and the acylation of amidoximes, remain relevant, modern synthetic chemistry offers a plethora of innovative techniques to enhance efficiency, yield, and molecular diversity.
One promising avenue is the continued development of one-pot synthesis procedures . For instance, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO has been reported, offering a simplified purification protocol. orientjchem.org Another efficient one-pot method involves the activation of the carboxylic acid group with a Vilsmeier reagent. orientjchem.org These approaches could be adapted to streamline the synthesis of analogs of this compound, allowing for rapid generation of derivatives with varied substituents on the pyridine (B92270) or cyclopropyl (B3062369) rings.
Microwave-assisted synthesis is another powerful tool for accelerating the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. orientjchem.org This technique can significantly reduce reaction times and improve yields in the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters. orientjchem.org Applying microwave irradiation to the synthesis of complex analogs of the target scaffold could facilitate the exploration of a wider range of chemical space in a shorter timeframe.
Furthermore, the use of novel catalytic systems holds significant promise. While traditional methods often require stoichiometric reagents, the development of catalytic approaches can lead to more sustainable and atom-economical syntheses. Research into novel catalysts for the formation of the 1,2,4-oxadiazole ring could provide milder reaction conditions and greater functional group tolerance, which is crucial for the synthesis of complex, polyfunctional molecules.
The diversification of the this compound scaffold can be achieved by introducing various substituents at different positions. Strategies for the late-stage functionalization of the pyridine ring are particularly valuable, as they would allow for the modification of a common intermediate, thereby increasing synthetic efficiency.
| Synthetic Advancement | Potential Application for Analog Synthesis | Key Advantages |
| One-Pot Syntheses | Rapid generation of a library of derivatives with varied substituents. | Simplified procedures, reduced waste, improved efficiency. |
| Microwave-Assisted Reactions | Accelerated synthesis of complex analogs. | Reduced reaction times, often higher yields. |
| Novel Catalytic Systems | More sustainable and atom-economical synthesis with broader functional group tolerance. | Milder conditions, increased efficiency, reduced environmental impact. |
| Late-Stage Functionalization | Efficient diversification of the pyridine ring from a common intermediate. | Increased synthetic flexibility and access to a wider range of analogs. |
Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational and experimental methods is poised to revolutionize the drug design process for scaffolds like this compound. In silico techniques can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of desired biological activity.
Virtual screening of large compound libraries containing the 1,2,4-oxadiazole scaffold has already proven effective in identifying novel inhibitors for various biological targets, such as the human 20S proteasome and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net This approach can be applied to virtually screen libraries of this compound analogs against a panel of disease-relevant targets to identify promising hit compounds.
Molecular docking studies are instrumental in predicting the binding modes of these analogs within the active site of a target protein. researchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. For instance, docking studies of pyridine-oxadiazole derivatives with cyclin-dependent kinase 2 (CDK2) have revealed strong binding affinities, suggesting their potential as anticancer agents. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that correlate the structural features of this compound analogs with their biological activity. orientjchem.org These models can then be used to predict the activity of unsynthesized compounds, thereby guiding the selection of candidates for synthesis and experimental testing.
The integration of these computational approaches with experimental validation is a powerful strategy. Hits identified through virtual screening and prioritized by docking and QSAR studies can be synthesized and evaluated in vitro. The experimental data can then be used to refine the computational models in an iterative cycle of design, synthesis, and testing, leading to the rapid optimization of lead compounds.
| Computational Technique | Application in Drug Design | Expected Outcome |
| Virtual Screening | High-throughput in silico screening of analog libraries against biological targets. | Identification of initial hit compounds with potential therapeutic activity. |
| Molecular Docking | Prediction of binding modes and affinities of analogs within target active sites. | Rationalization of structure-activity relationships and guidance for lead optimization. |
| QSAR Modeling | Development of predictive models for biological activity based on chemical structure. | Prioritization of synthetic targets and prediction of the potency of novel analogs. |
| Molecular Dynamics Simulations | Assessment of the stability of ligand-protein complexes over time. | Confirmation of stable binding interactions and understanding of dynamic behavior. bohrium.com |
Exploration of Novel Biological Targets for the Scaffold
The inherent versatility of the 1,2,4-oxadiazole moiety suggests that the this compound scaffold could be a privileged structure for interacting with a wide range of biological targets. While the specific biological profile of this exact compound is not extensively documented, the activities of related compounds provide a roadmap for future investigations.
A significant area of exploration is in oncology . Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity. orientjchem.org For example, some derivatives act as tubulin polymerization inhibitors, inducing apoptosis in cancer cells. stmjournals.com Others have been identified as inhibitors of sirtuin 2 (Sirt2), an enzyme implicated in tumorigenesis. bohrium.com Furthermore, focal adhesion kinase (FAK) has emerged as a potential therapeutic target, and virtual screening has identified 1,3,4-oxadiazole (B1194373) derivatives as potential FAK inhibitors. researchgate.net Given these precedents, it is highly probable that analogs of this compound could exhibit activity against these or other cancer-related targets.
The scaffold also holds promise in the field of inflammation and neuroprotection . Derivatives of 1,2,4-oxadiazole have been identified as activators of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response with therapeutic potential in inflammatory and neurodegenerative diseases. orientjchem.org The development of analogs of the target compound as modulators of this pathway could lead to novel treatments for conditions such as chronic pain and neurodegeneration.
Furthermore, the growing threat of antimicrobial resistance necessitates the discovery of new anti-infective agents. The 1,2,4-oxadiazole nucleus is present in compounds with antibacterial and antifungal properties. nih.gov Therefore, screening a library of this compound analogs against a panel of pathogenic microbes could uncover novel anti-infective candidates.
Finally, the structural similarity of the cyclopropyl-containing pyridine moiety to known kinase inhibitors suggests that this scaffold could be explored for its kinase inhibitory activity . For instance, a compound containing a 1-cyclopropyl-pyrazole and a pyridine ring has been identified as a potent inhibitor of TGF-β type I receptor (ALK5), which is involved in fibrosis and cancer. nih.gov
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Tubulin, Sirtuins, Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDKs) | Known anticancer activity of 1,2,4-oxadiazole derivatives. |
| Inflammation & Neuroprotection | Nrf2 signaling pathway, Cholinesterases | Established role of 1,2,4-oxadiazoles in modulating inflammatory and neuroprotective pathways. |
| Infectious Diseases | Bacterial and fungal enzymes | Documented antimicrobial activity of the 1,2,4-oxadiazole scaffold. |
| Kinase Inhibition | TGF-β type I receptor (ALK5), other kinases | Structural motifs present in known kinase inhibitors. |
Development of Advanced Analytical Techniques for Characterization
The robust characterization of this compound and its complex analogs is crucial for ensuring their quality, purity, and structural integrity throughout the drug discovery and development process. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy are indispensable for routine characterization, future research will benefit from the application and development of more advanced analytical methodologies. nih.govorientjchem.org
High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of novel analogs, providing a high degree of confidence in their identity. nih.gov Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) mass analyzers are particularly powerful in this regard.
Single-crystal X-ray diffraction offers the definitive method for elucidating the three-dimensional structure of these molecules in the solid state. nih.gov Such studies can provide valuable insights into molecular conformation, intermolecular interactions, and packing arrangements in the crystal lattice. For instance, the crystallographic analysis of a related compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, revealed the existence of concomitant polymorphs with different packing motifs. researchgate.net Understanding the solid-state properties of these compounds is critical for formulation development and ensuring consistent bioavailability.
The development of robust chromatographic methods , particularly high-performance liquid chromatography (HPLC), is vital for the purification and purity assessment of synthesized compounds. Chiral chromatography will be essential for the separation of enantiomers if chiral centers are introduced into the analogs. Furthermore, the use of liquid crystals as stationary phases in gas chromatography has shown promise for the separation of closely-related isomers of oxadiazole derivatives. researchgate.net
As the complexity of the analogs increases, so too will the challenges in their characterization. The development of hyphenated techniques, such as LC-MS-NMR, could provide a wealth of structural information from a single analysis, accelerating the characterization process.
| Analytical Technique | Purpose | Significance |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition determination. | Unambiguous confirmation of molecular formula. |
| Single-Crystal X-ray Diffraction | Determination of three-dimensional molecular structure and crystal packing. | Understanding of solid-state properties, conformation, and intermolecular interactions. |
| High-Performance Liquid Chromatography (HPLC) | Purification, separation of isomers, and purity assessment. | Ensuring the quality and purity of synthesized compounds. |
| Hyphenated Techniques (e.g., LC-MS-NMR) | Comprehensive structural elucidation from a single analysis. | Efficient characterization of complex analogs. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine?
- Methodological Answer : The synthesis typically involves condensation reactions between cyclopropane-containing precursors and pyridine derivatives. For example, cyclopropyl-substituted oxadiazole intermediates are synthesized via cyclization of nitrile oxides with amidoximes, followed by coupling to pyridine rings under catalytic conditions. Yield optimization (e.g., 57% in one protocol) requires precise stoichiometric control and inert atmospheres to prevent side reactions .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic signals include:
- ¹H NMR : A multiplet at δ 2.40–2.47 ppm (cyclopropyl CH), aromatic pyridine protons at δ 8.40–8.44 ppm, and downfield sulfonamide NH₂ signals (if applicable) .
- ¹³C NMR : Peaks at ~182.5 ppm (oxadiazole C=O) and 7.7 ppm (cyclopropyl carbons) .
High-resolution mass spectrometry (HRMS) further validates molecular weight, e.g., observed [M+H]⁺ at m/z 266.0618 vs. calculated 266.0594 .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., sulfonamide derivatives) show carbonic anhydrase inhibition, suggesting potential enzyme-targeting applications. Initial screens should include enzyme inhibition assays (e.g., Ellman’s method for cholinesterases) and cytotoxicity profiling in cell lines .
Advanced Research Questions
Q. How can solubility limitations of this compound be addressed in pharmacological studies?
- Methodological Answer : Low solubility (common in oxadiazoles) can be mitigated via:
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
- Formulation optimization : Use co-solvents (DMSO/PEG mixtures) or nanoemulsions for in vivo studies .
- Structural modifications : Replace cyclopropyl with polar substituents (e.g., hydroxyl) while retaining activity .
Q. What crystallographic techniques are suitable for resolving its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite is recommended. SHELXL refines small-molecule structures with high precision, leveraging Hirshfeld atom refinement (HAR) for hydrogen positioning. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Note: SHELXTL (Bruker AXS) is widely compatible with modern diffractometers .
Q. How do electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : Cyclopropyl’s electron-withdrawing nature stabilizes transition metals (e.g., Pd) in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict charge distribution on the oxadiazole ring, guiding ligand design for catalytic systems. Experimental validation via Hammett σ constants is advised .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols by:
- Dose-response normalization : Use IC₅₀ values from ≥3 independent replicates.
- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR).
- Meta-analysis : Compare results with structurally related compounds (e.g., 4-(5-cyclopropyl-oxadiazol-3-yl)thiophene derivatives) to identify structure-activity trends .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with carbonic anhydrase isoforms via X-ray crystallography .
- In Vivo Pharmacokinetics : Assess bioavailability using radiolabeled analogs (¹⁴C tracing) .
- Computational Modeling : Predict metabolic stability via CYP450 docking simulations (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
